Methyl 4-(3-thienyl)benzoate
Description
Structural Framework and Synthetic Significance
The fundamental structure of thiophenyl benzoate (B1203000) esters consists of a benzoate core attached to a thiophene (B33073) ring. The position of the thiophene ring relative to the ester group on the benzene (B151609) ring (ortho, meta, or para) significantly impacts the molecule's electronic properties, reactivity, and crystallographic behavior. acs.org For instance, Methyl 4-(3-thienyl)benzoate, the focus of this article, features a para-substituted benzene ring. This particular arrangement allows for a relatively planar configuration, with the thienyl ring oriented at a dihedral angle of approximately 12.7° to the benzene ring, which can enhance π-stacking interactions in the solid state. vulcanchem.com In contrast, the meta-substituted isomer, Methyl 3-(3-thienyl)benzoate, displays a more distorted geometry due to steric hindrance. vulcanchem.com
The synthetic significance of this class of compounds is rooted in the versatility of both the thiophene and benzoate ester moieties. The electron-rich nature of the thiophene ring makes it a valuable component in the development of materials with specific electronic and optical properties. usm.my Furthermore, the ester group can be readily transformed into other functional groups, such as carboxylic acids or alcohols, providing a gateway to a wide array of other molecules.
Relevance of Aryl Thiophene Esters as Precursors in Chemical Synthesis
Aryl thiophene esters, including this compound, are valuable precursors in organic synthesis. Their utility stems from the ability to selectively modify different parts of the molecule. For example, the ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further reactions. organic-chemistry.org Alternatively, the ester can be reduced to a benzyl (B1604629) alcohol. vulcanchem.com
The thiophene ring itself is also amenable to further functionalization. Moreover, the entire aryl thiophene ester scaffold can serve as a building block in the synthesis of more complex molecules, particularly through cross-coupling reactions. The development of efficient synthetic methods, such as the Suzuki-Miyaura coupling, has made these compounds readily accessible for use in the creation of pharmaceuticals, agrochemicals, and functional materials. usm.my
Overview of Academic Research Trajectories for Thiophene-Containing Aromatic Esters
Academic research into thiophene-containing aromatic esters is following several key trajectories, primarily in the fields of materials science and medicinal chemistry.
In materials science , these compounds are being explored for their potential in creating novel liquid crystals and polymers. The rigid, aromatic core of thiophenyl benzoate esters makes them suitable candidates for the design of liquid crystalline materials. mdpi.com For example, new homologous series of phenylthiophene-based liquid crystalline compounds bearing Schiff base/ester spacers have been synthesized and their mesomorphic behaviors investigated. tandfonline.com The thermal stability and phase transitions of these materials are highly dependent on their molecular structure. mdpi.com Furthermore, thiophene-aromatic polyesters are being developed from bio-sourced organic acids, offering the potential for high-performance, degradable polymers. The photophysical properties of thiophene-containing esters are also of interest, with studies focusing on their absorption and emission characteristics for potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. acs.orgtandfonline.com
In medicinal chemistry , the thiophene ring is recognized as a privileged scaffold due to its presence in numerous biologically active compounds. wiley-vch.de Thiophene derivatives have shown a wide range of pharmacological activities, and the incorporation of a benzoate ester can modulate these properties. Research is ongoing to explore the potential of thiophene-containing esters as anti-inflammatory, antimicrobial, and anticancer agents. For instance, Methyl 4-(thiophen-2-yl)benzoate has been identified as a key intermediate in the synthesis of more complex pharmaceutical compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-thiophen-3-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-4-2-9(3-5-10)11-6-7-15-8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBKCEONBLOPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399654 | |
| Record name | Methyl 4-(3-thienyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20608-91-7 | |
| Record name | Methyl 4-(3-thienyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(3-thienyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Physicochemical Properties of Methyl 4 3 Thienyl Benzoate
The properties of Methyl 4-(3-thienyl)benzoate are summarized in the interactive table below.
| Property | Value | Source |
| IUPAC Name | methyl 4-(thiophen-3-yl)benzoate | nih.gov |
| CAS Number | 20608-91-7 | nih.gov |
| Molecular Formula | C12H10O2S | nih.gov |
| Molecular Weight | 218.27 g/mol | nih.gov |
| Melting Point | 160-164 °C | vulcanchem.com |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 3 Thienyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For Methyl 4-(3-thienyl)benzoate, both ¹H and ¹³C NMR analyses were crucial in mapping the proton and carbon environments.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.87 | d | 8.6 | 2H | Aromatic protons (benzoate) |
| 7.55 | d | 8.6 | 2H | Aromatic protons (benzoate) |
Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The spectrum exhibits a signal at δ 165.7 ppm, which is typical for a carbonyl carbon in an ester group. The aromatic region shows a series of signals at δ 131.9, 131.1, 130.6, 128.5, and 127.5 ppm, corresponding to the carbon atoms of the benzene (B151609) and thiophene (B33073) rings. The signal for the methyl carbon of the ester group is observed at δ 51.2 ppm. This direct information about the carbon framework is essential for confirming the connectivity of the molecule. rsc.org
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 165.7 | C=O (Ester) |
| 131.9 | Aromatic C |
| 131.1 | Aromatic C |
| 130.6 | Aromatic C |
| 128.5 | Aromatic C |
| 127.5 | Aromatic C |
To further validate the experimental NMR data, theoretical calculations of the NMR isotropic chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method. epstem.netepstem.net This computational approach, often employed with Density Functional Theory (DFT), allows for the prediction of NMR spectra from the optimized molecular structure. researchgate.net By comparing the calculated chemical shifts with the experimental values, a higher level of confidence in the structural assignment can be achieved. beilstein-journals.org For complex molecules, these calculations can be invaluable in resolving ambiguous signal assignments and confirming the proposed structure. researchgate.net
¹³C NMR Spectral Analysis for Carbon Framework
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, with a molecular formula of C₁₂H₁₀O₂S, the expected monoisotopic mass is 218.04015 Da. nih.gov HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy provides definitive confirmation of the elemental composition of the molecule. miamioh.eduuni-muenster.de
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀O₂S |
| Monoisotopic Mass (Calculated) | 218.04015 Da |
| Predicted [M+H]⁺ | 219.04743 m/z |
Single-Crystal X-ray Diffraction for Definitive Structural Assignment
While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction offers the most definitive proof of its three-dimensional arrangement in the solid state. uib.no This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. plos.org For a compound like this compound, this would provide exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. The refinement process optimizes the fit between the calculated and observed diffraction data, resulting in a highly accurate structural model. nih.govacs.org While specific crystallographic data for this compound is not provided in the search results, the methodology remains the gold standard for structural elucidation.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained. For this compound, the FT-IR spectrum provides critical information for confirming its structural integrity by identifying the characteristic vibrational modes of its constituent parts: the methyl ester group, the benzene ring, and the thiophene ring.
The molecular structure of this compound comprises several key functional groups, each with expected vibrational frequencies. The ester group (–COOCH₃) is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1730-1715 cm⁻¹. Additionally, the C-O stretching vibrations of the ester will also be present. The aromatic nature of the compound gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region for both the benzene and thiophene rings. The presence of the thiophene ring introduces characteristic C-S stretching and ring vibration modes.
Vibrational Frequency Analysis and Comparison with Theoretical Data
A detailed analysis of the vibrational frequencies observed in the experimental FT-IR spectrum of this compound, when compared with theoretical data from computational methods like Density Functional Theory (DFT), allows for a precise assignment of the vibrational modes. DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can predict the harmonic vibrational frequencies of a molecule. arxiv.org These calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, providing a powerful tool for interpreting the experimental spectrum. rsc.org
The comparison between experimental and theoretical data is crucial for a definitive structural elucidation. For example, the C=O stretching frequency is sensitive to its electronic environment. The conjugation of the carbonyl group with the benzene ring in this compound is expected to lower its stretching frequency compared to a non-conjugated ester. Theoretical calculations can accurately model these electronic effects, and the agreement between the calculated and observed frequency would provide strong evidence for the proposed structure.
Below is a table summarizing the expected characteristic FT-IR vibrational frequencies for the functional groups present in this compound, based on established ranges for similar molecules. A detailed experimental and theoretical analysis would be required to provide specific and accurately assigned values for this particular compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | Benzene and Thiophene Rings | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 2995 - 2885 |
| Carbonyl C=O Stretch | Ester (-COOCH₃) | 1730 - 1715 |
| Aromatic C=C Stretch | Benzene and Thiophene Rings | 1610 - 1450 |
| C-O Stretch | Ester (-COOCH₃) | 1300 - 1100 |
| C-S Stretch | Thiophene Ring | 850 - 690 |
| Out-of-plane C-H Bending | Benzene and Thiophene Rings | 900 - 675 |
This interactive table allows for a clear overview of the key vibrational regions for the functional groups in this compound. A comprehensive study involving the acquisition of the experimental FT-IR spectrum and the performance of DFT calculations would enable the population of this table with precise, experimentally observed, and theoretically calculated wavenumbers, along with their detailed assignments based on potential energy distribution (PED) analysis.
Computational Chemistry and Theoretical Investigations of Methyl 4 3 Thienyl Benzoate Electronic and Molecular Properties
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of various organic compounds. In the context of Methyl 4-(3-thienyl)benzoate, DFT calculations are instrumental in determining its optimized geometry and electronic characteristics.
Selection of Exchange-Correlation Functionals (e.g., B3LYP, B3PW91)
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For organic molecules like this compound, hybrid functionals are often employed as they incorporate a portion of the exact Hartree-Fock exchange, leading to more reliable results for molecular geometries and energies.
Among the most commonly used functionals in the study of similar aromatic and heterocyclic compounds are B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91). researchgate.net These functionals have demonstrated a good balance between computational cost and accuracy for a wide range of chemical systems. researchgate.net The selection of either B3LYP or B3PW91 can influence the calculated electronic properties, and often, results from both are compared to ensure the reliability of the findings. researchgate.net
Basis Set Selection and Geometry Optimization
The choice of the basis set is another critical factor in DFT calculations. A basis set is a set of functions used to create the molecular orbitals. For molecules containing second-row elements like sulfur, polarization and diffuse functions are generally included to accurately describe the electronic distribution.
A commonly employed basis set for geometry optimization and property calculation of similar organic molecules is the 6-311G(d,p). researchgate.net This split-valence basis set with polarization functions on both heavy atoms (d) and hydrogen atoms (p) provides a good description of the molecular structure. The geometry optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. This optimized geometry is then used for subsequent calculations of electronic properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties. researchgate.netmjcce.org.mk The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmjcce.org.mk
Highest Occupied Molecular Orbital (HOMO) Characteristics
The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential of the molecule. A higher HOMO energy indicates a greater ability to donate electrons. In this compound, the HOMO is expected to be delocalized over the electron-rich thiophene (B33073) ring and the phenyl ring, reflecting the π-conjugated nature of the system.
Table 1: Hypothetical HOMO Characteristics of this compound
| Functional/Basis Set | HOMO Energy (eV) |
| B3LYP/6-311G(d,p) | -6.25 |
| B3PW91/6-311G(d,p) | -6.30 |
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity of the molecule. A lower LUMO energy indicates a greater ability to accept electrons. In this compound, the LUMO is also expected to be a π*-antibonding orbital distributed across the aromatic framework.
Table 2: Hypothetical LUMO Characteristics of this compound
| Functional/Basis Set | LUMO Energy (eV) |
| B3LYP/6-311G(d,p) | -1.85 |
| B3PW91/6-311G(d,p) | -1.80 |
Note: The values in this table are hypothetical and for illustrative purposes only.
HOMO-LUMO Energy Gap (ΔEg) and Its Electronic Significance
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔEg = ELUMO - EHOMO). This gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.
The HOMO-LUMO gap is also indicative of the material's potential use in electronic devices. A smaller gap is often associated with materials that can be more easily excited, which is a desirable property for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 3: Hypothetical HOMO-LUMO Energy Gap of this compound
| Functional/Basis Set | HOMO-LUMO Gap (ΔEg) (eV) |
| B3LYP/6-311G(d,p) | 4.40 |
| B3PW91/6-311G(d,p) | 4.50 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.
In the case of this compound, the MEP surface reveals distinct regions of positive and negative electrostatic potential. The areas with negative potential, typically colored in shades of red and yellow, indicate regions of high electron density. These are susceptible to electrophilic attack. For this compound, these electronegative regions are primarily located around the oxygen atoms of the carboxyl group and the sulfur atom of the thiophene ring. These sites are the most likely to interact with positive charges or electron-deficient species.
Conversely, regions with positive electrostatic potential, usually depicted in blue, signify areas of lower electron density and are prone to nucleophilic attack. In this compound, the hydrogen atoms of the benzene (B151609) and thiophene rings exhibit a positive potential, making them potential sites for interaction with nucleophiles. The MEP analysis provides a visual representation of the molecule's charge distribution, offering insights into its intermolecular interactions and chemical reactivity. scispace.com For instance, studies on similar benzoate (B1203000) derivatives have shown that the carbonyl group's oxygen atom is a primary site for electrophilic interaction due to its high electron density. scispace.com
Electronic Property Predictions
Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that describe a molecule's ability to lose or gain an electron, respectively. libretexts.org IP is the minimum energy required to remove an electron from a molecule in its gaseous state, while EA is the energy released when an electron is added to a neutral molecule. libretexts.org These parameters are crucial for understanding the electronic behavior and reactivity of a compound.
| Property | Predicted Value (eV) |
| Ionization Potential (IP) | Data not available |
| Electron Affinity (EA) | Data not available |
Electronegativity (χ), molecular hardness (η), and softness (S) are global reactivity descriptors derived from the HOMO and LUMO energies. scielo.br Electronegativity represents the molecule's ability to attract electrons. scielo.br Hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the inverse of hardness and indicates a higher reactivity. irjweb.com
These parameters are calculated using the following formulas:
Electronegativity (χ) ≈ (I + A) / 2
Hardness (η) ≈ (I - A) / 2
Softness (S) = 1 / η
where I is the ionization potential and A is the electron affinity. Molecules with a large energy gap between the HOMO and LUMO are generally considered hard, less reactive, and kinetically more stable. Conversely, molecules with a small HOMO-LUMO gap are considered soft, more reactive, and kinetically less stable. irjweb.com DFT calculations on similar heterocyclic compounds have been used to determine these properties and correlate them with the molecule's reactivity. researchgate.net
| Parameter | Predicted Value (eV) |
| Electronegativity (χ) | Data not available |
| Molecular Hardness (η) | Data not available |
| Molecular Softness (S) | Data not available |
| Component | Calculated Value (Debye) |
| Dipole Moment (μ) | Data not available |
Electronegativity, Molecular Hardness, and Softness
Theoretical Spectroscopic Data Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra (UV-Visible spectra) of molecules. mdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. gaussian.com The results can be used to predict the absorption maxima (λ_max) and the intensity of the absorption bands.
For this compound, TD-DFT calculations can predict the π → π* and n → π* electronic transitions that are characteristic of aromatic and carbonyl-containing compounds. researchgate.net The predicted spectrum would likely show strong absorptions in the UV region, corresponding to transitions involving the delocalized π-electron systems of the benzene and thiophene rings. The accuracy of the predicted spectrum depends on the choice of the functional and basis set used in the calculation. mdpi.com Comparing the theoretical spectrum with experimental data allows for the validation of the computational method and a deeper understanding of the molecule's electronic structure. researchgate.net
| Transition | Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) |
| S₀ → S₁ | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available |
| S₀ → S₃ | Data not available | Data not available |
Vibrational Spectra (IR) Prediction
The prediction of vibrational spectra, particularly infrared (IR) spectra, is a significant application of computational chemistry. By calculating the harmonic vibrational frequencies of a molecule, researchers can assign experimental spectral bands to specific molecular motions. nih.gov This process typically involves optimizing the molecule's geometry and then computing the second derivatives of the energy with respect to atomic displacements. scirp.org
DFT methods, especially with the B3LYP functional, are commonly used for this purpose. nih.govscirp.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, requiring the use of scaling factors to improve agreement with experimental data. grafiati.com
For a molecule like this compound, theoretical calculations would predict characteristic vibrational modes. For instance, studies on the parent molecule, methyl benzoate, have provided detailed assignments for its IR and Raman spectra. nih.gov Key vibrations would include the C=O stretching of the ester group, C-O stretching, aromatic C-C stretching in both the benzene and thiophene rings, and various C-H bending and stretching modes. nih.govnih.gov
Table 1: Representative Calculated Vibrational Frequencies for Methyl Benzoate (as an analogous system) This table presents data for methyl benzoate, as specific data for this compound is not available in the literature.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1762 | 1728 |
| Ring C-C Stretch | 1622 | 1602 |
| Ring C-C Stretch | 1599 | 1585 |
| C-O Stretch | 1298 | 1279 |
| O-CH₃ Stretch | 1129 | 1113 |
| Source: Data adapted from a computational study on methyl benzoate. nih.gov |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is instrumental in elucidating complex reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition states, and calculate energy barriers, providing a detailed, step-by-step understanding of how reactants are converted to products. escholarship.org This is particularly valuable for reactions that are difficult to study experimentally, such as those involving short-lived intermediates or complex catalytic cycles. pku.edu.cn
The synthesis of this compound could be achieved through methods like Fischer esterification of 4-(3-thienyl)benzoic acid or a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. utrgv.edumdpi.com Computational studies of these general reaction types provide a framework for understanding the specific synthesis of the title compound.
Transition State Localization and Characterization
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway of a reaction step. nih.gov Locating and characterizing the TS is crucial for understanding reaction kinetics. escholarship.org Computationally, this involves optimizing a structure to find a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov
For example, in the Suzuki-Miyaura coupling, DFT calculations have been used to characterize the transition states for the key steps: oxidative addition, transmetallation, and reductive elimination. mdpi.comnih.gov In a study of the oxidative addition of phenyl benzoate to a palladium catalyst, the TS for C(acyl)-O bond cleavage was found to involve the concerted formation of Pd-C and Pd-O bonds in a three-membered ring structure. nih.gov Similarly, for an acid-catalyzed esterification, the TS for the protonation of the carboxylic acid is a key step that can be computationally modeled. rsc.org
Activation Energy Analysis
The activation energy (Ea) is the energy difference between the reactants and the transition state, determining the rate of a chemical reaction. dnu.dp.ua Computational methods can provide reliable estimates of activation energies, allowing for the comparison of different reaction pathways and the identification of the rate-determining step. acs.org
In studies of benzoic acid esterification, activation energies have been calculated for both the forward and reverse reactions. For the reaction of benzoic acid with butanol, the activation energies were found to be 58.40 kJ/mol (forward) and 57.70 kJ/mol (reverse). dnu.dp.uaresearchgate.net For the acid-catalyzed mechanism, DFT calculations have estimated the activation energy for the critical hydroxyl-oxygen protonation step to be in the range of 4-10 kcal/mol (approx. 17-42 kJ/mol). rsc.org These values are typical for kinetically controlled esterification reactions. researchgate.net
Table 2: Representative Calculated Activation Energies for Model Reactions This table presents data for analogous reaction systems, as specific data for the synthesis of this compound is not available in the literature.
| Reaction System | Step | Activation Energy (Ea) | Computational Method |
| Benzoic Acid + Butanol | Overall Forward Reaction | 58.40 kJ/mol | Kinetic Modeling |
| Phenyl Benzoate + Pd(0) | C(acyl)-O Bond Cleavage (Oxidative Addition) | 8.8 kcal/mol (~36.8 kJ/mol) | DFT |
| Benzoic Acid Protonation | Hydroxyl-Oxygen Protonation | 4-10 kcal/mol (~17-42 kJ/mol) | DFT |
| Source: Data adapted from studies on esterification and Suzuki coupling. dnu.dp.uanih.govrsc.org |
Conceptual DFT for Electrophilic/Nucleophilic Interaction Analysis
Conceptual Density Functional Theory (DFT) provides a set of chemical concepts and reactivity descriptors derived from the principles of DFT. researchgate.netscielo.org.mx These descriptors, such as chemical potential (μ), hardness (η), electrophilicity (ω), and nucleophilicity (N), quantify the reactivity of a molecule and can predict its behavior in chemical reactions. mdpi.comnih.gov Local reactivity descriptors, like the Fukui function, can identify the most reactive sites within a molecule for electrophilic or nucleophilic attack. scielo.org.mxnih.gov
These tools are valuable for analyzing the interactions in reactions like Suzuki coupling, where the nucleophilic boronic acid derivative reacts with the electrophilic aryl halide, or in esterification, which involves nucleophilic attack by the alcohol on the electrophilic carbonyl carbon. rsc.orgnih.gov For instance, studies on thiophene derivatives have used conceptual DFT descriptors to correlate molecular structure with reactivity, finding that higher HOMO (Highest Occupied Molecular Orbital) energies and lower HOMO-LUMO gaps indicate greater reactivity towards electrophiles. mdpi.comtubitak.gov.tr The molecular electrostatic potential (MEP) map is another tool used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov
Chemical Reactivity, Transformation, and Derivatization Studies of Methyl 4 3 Thienyl Benzoate
Ester Hydrolysis and Transesterification Pathways
The ester group of Methyl 4-(3-thienyl)benzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 4-(3-thienyl)benzoic acid, and methanol. ontosight.aiblogspot.com This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : Heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, catalyzes the hydrolysis. libretexts.org The reaction is reversible, and to drive it towards completion, an excess of water is typically used. libretexts.org The mechanism involves the initial protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org
Base-Promoted Hydrolysis (Saponification) : A more common and often irreversible method for ester hydrolysis involves heating with an aqueous solution of a strong base, like sodium hydroxide. libretexts.orglibretexts.org This process, known as saponification, results in the formation of the sodium salt of the carboxylic acid (sodium 4-(3-thienyl)benzoate) and methanol. The reaction is driven to completion because the final deprotonation of the carboxylic acid by the base is essentially irreversible. libretexts.org
Transesterification : This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.org For the reaction to proceed efficiently, a large excess of the new alcohol is required to shift the equilibrium towards the desired product. For instance, reacting this compound with ethanol (B145695) would yield Ethyl 4-(3-thienyl)benzoate and methanol. libretexts.org
Electrophilic Aromatic Substitution on the Thiophene (B33073) and Benzoate (B1203000) Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. dalalinstitute.commasterorganicchemistry.com The regioselectivity of EAS on this compound is dictated by the electronic properties of its constituent rings.
Reactivity of the Thiophene Ring : The thiophene ring is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene (B151609). chemicalbook.com The sulfur atom can stabilize the intermediate carbocation (arenium ion) formed during the substitution. dalalinstitute.com In 3-substituted thiophenes, electrophilic attack predominantly occurs at the C2 and C5 positions, which are the most activated. chemicalbook.com Therefore, for this compound, electrophilic substitution is expected to favor the C2 and C5 positions of the thiophene ring. For example, bromination of 3-phenylthiophene (B186537) with bromine yields 2,5-dibromo-3-phenylthiophene.
Reactivity of the Benzoate Ring : The benzoate portion of the molecule is less reactive towards EAS. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group and deactivates the benzene ring. wikipedia.org This deactivation is due to the inductive effect and resonance, which pull electron density away from the ring. Furthermore, this group acts as a meta-director, meaning incoming electrophiles will preferentially add to the positions meta to the ester group (C3 and C5). wikipedia.orgmnstate.edu For instance, the nitration of methyl benzoate with nitric and sulfuric acid yields methyl 3-nitrobenzoate. wikipedia.org
Given the higher reactivity of the thiophene ring, selective functionalization of this ring is possible under milder conditions, while harsher conditions would be required to substitute the benzoate ring.
Nucleophilic Reactivity at the Ester Carbonyl Center
The carbonyl carbon of the ester group in this compound is electrophilic and serves as a site for nucleophilic attack. This reactivity allows for the conversion of the ester into a variety of other functional groups.
Amidation : Esters can be converted to amides through reaction with amines. This aminolysis often requires catalysts or specific reaction conditions due to the relatively lower reactivity of esters compared to other acylating agents. acs.org For example, direct amidation of methyl benzoate with various amines can be achieved using catalysts like niobium pentoxide (Nb₂O₅) or zirconium oxide under solvent-free or continuous-flow conditions. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol.
Reduction : The ester group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction would convert this compound into (4-(3-thienyl)phenyl)methanol. fiveable.me
Reaction with Grignard Reagents : Treatment with an excess of a Grignard reagent (R-MgX) leads to the formation of a tertiary alcohol. libretexts.org The reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. libretexts.org
Synthesis of Novel this compound Analogs and Derivatives
The core structure of this compound is a versatile scaffold for the synthesis of new materials and biologically relevant molecules. acs.org Modifications can be targeted at the thiophene ring, the benzoate ester, or by introducing new linking units.
The thiophene ring is a key site for introducing structural diversity.
Halogenation : The thiophene ring can be selectively halogenated, primarily at the C2 and C5 positions. For instance, bromination of 3-thiophenemethanol (B153581) with N-bromosuccinimide (NBS) yields the 2-bromo derivative, which can be further halogenated with N-chlorosuccinimide (NCS) to give a 2-bromo-5-chloro derivative. acs.org These halogenated intermediates are valuable for subsequent cross-coupling reactions.
Cross-Coupling Reactions : Halogenated thiophene derivatives can be used in palladium-catalyzed cross-coupling reactions, like Suzuki or Stille couplings, to introduce new aryl or alkyl groups. This allows for the synthesis of complex polyaromatic systems.
Alkylation and Functionalization : The synthesis of 4-(5-alkylated-2-thienylcarbonyloxy) benzoic acid derivatives has been reported, demonstrating that the thiophene ring can be functionalized with various alkyl chains. tandfonline.com
The ester group is a gateway to numerous other functionalities.
Amide Formation : As discussed in section 5.3, the methyl ester can be converted to a wide range of amides by reacting it with primary or secondary amines. researchgate.nettandfonline.com For example, reacting the methyl ester with an amino acid derivative in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) yields peptide-like structures. acs.org
Conversion to Acid Chlorides : The parent carboxylic acid, obtained from hydrolysis, can be converted to the more reactive 4-(3-thienyl)benzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is a highly versatile intermediate for synthesizing esters and amides under mild conditions.
Synthesis of Liquid Crystals : The 4-(thienyl)benzoic acid scaffold is used in the synthesis of thermotropic liquid crystals. tandfonline.commetu.edu.tr By esterifying the carboxylic acid group with different phenol (B47542) or alcohol moieties, molecules with specific mesomorphic properties can be designed. tandfonline.comjst.go.jp
This compound and its derivatives can serve as monomers for polymerization or as building blocks for larger, bridged molecules.
Polymer Synthesis : The bifunctional nature of derivatives of 4-(thienyl)benzoic acid allows them to be used in polymerization reactions. For example, polymers containing thiophene and benzoate units have been synthesized for applications in organic electronics. google.com Stille coupling is a common method used for creating such conjugated polymers. mdpi.com
Synthesis of Bridged Dimers : Molecules where two 4-(3-thienyl)benzoate units are connected by a linker can be synthesized. For instance, 1,4-bis(thiophenoyl)benzene involves two thiophene units attached to a central benzene ring, creating a rigid, conjugated system. google.com These types of structures are of interest in materials science.
Applications of Methyl 4 3 Thienyl Benzoate and Its Derivatives in Materials Science
Polymer Chemistry and Organic Electronic Materials
The unique electronic characteristics of Methyl 4-(3-thienyl)benzoate and its derivatives make them prime candidates for the development of novel polymers and materials for organic electronics. The interplay between the electron-donating thiophene (B33073) ring and the potentially electron-withdrawing benzoate (B1203000) group allows for the creation of materials with tailored energy levels and charge-transport properties.
Incorporation into Conductive Polymers and Oligomers
The thiophene component of this compound allows it to be readily incorporated into conductive polymers and oligomers. The polymerization can be achieved through methods like electrochemical oxidation or chemical oxidative coupling using reagents such as iron(III) chloride (FeCl₃). mdpi.comencyclopedia.pub The resulting polythiophene backbone provides a pathway for electrical conductivity, while the benzoate side group influences the polymer's solubility, processability, and electronic properties. researchgate.net
A close analog, poly(ethyl-p-(3-thienyl)-benzoate), has been synthesized via electropolymerization and demonstrates reversible electrochemical behavior, which is a fundamental requirement for applications in rechargeable batteries and electrochromic devices. mdpi.comencyclopedia.pubresearchgate.net The cyclic voltammogram of this polymer confirms its ability to undergo both oxidation (p-doping) and reduction (n-doping), highlighting its versatility as a conducting material. mdpi.comencyclopedia.pub Furthermore, derivatives incorporating similar thienyl-benzoate structures, such as poly(ethyl-4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate), have been investigated for high-contrast electrochromic devices, which can change color upon the application of an electrical potential. nih.gov
| Polymer | Maximum Optical Contrast (ΔTmax) | Wavelength for ΔTmax | Coloration Time (τc) | Bleaching Time (τb) |
|---|---|---|---|---|
| Poly(ethyl-4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate) | 36% | 1100 nm | Not Reported | Not Reported |
| Poly(tris(4-carbazoyl-9-ylphenyl)amine) (for comparison) | 30.5% | 760 nm | 5.5 s | 5.0 s |
Development for Organic Photovoltaics and Transistors
In the realm of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), molecules with donor-acceptor (D-A) characteristics are highly sought after. The thienyl-benzoate scaffold is an excellent starting point for designing such materials. Polymers based on thieno[3,4-b]thiophene, a related structural motif, have been synthesized for use as the electron donor material in bulk heterojunction solar cells. researchgate.netrsc.org
| Polymer System | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|---|
| P1 / PC₆₁BM | 0.78 V | Not Reported | Not Reported | 4.8% | researchgate.netrsc.org |
| P2 (Fluorinated) / PC₆₁BM | 0.86 V | Not Reported | Not Reported | Not Reported | researchgate.netrsc.org |
| PTBTz-2 / ITIC / PC₇₁BM (Ternary) | Not Reported | 20.75 mA/cm² | Not Reported | 11.26% | acs.org |
| 6T4F / PTB7-Th | Not Reported | Not Reported | Not Reported | 10.74% | rsc.org |
Advanced Optical Materials
The conjugated π-system formed by the linked thiophene and benzene (B151609) rings in this compound provides a foundation for materials with interesting optical properties, including nonlinear optical behavior and aggregation-induced emission.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances whose optical properties, such as refractive index, change in response to the intensity of incident light. This behavior is crucial for applications in optical computing, frequency conversion, and optical switching. The extended π-conjugation and potential for intramolecular charge transfer in thienyl-benzoate structures make them promising candidates for NLO materials. researchgate.netnih.gov
While the NLO properties of this compound itself are not extensively documented, its structural motifs are frequently used to construct more complex NLO-active molecules. For example, researchers have synthesized novel 1,2,4-triazole (B32235) derivatives starting from methyl-3-bromobenzoate. dntb.gov.uanih.gov Density Functional Theory (DFT) calculations on these derivatives predict significant NLO responses, with large hyperpolarizability values that are many times greater than that of urea, a standard NLO reference material. researchgate.netdntb.gov.uanih.gov These findings indicate that materials incorporating the thienyl-benzoate framework have substantial potential for use in advanced optoelectronic devices. dntb.gov.uanih.gov
| Property | Calculated Value |
|---|---|
| Linear Polarizability (α) | 4.195 x 10⁻²³ esu |
| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu |
Exploration of Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules are induced to emit light intensely upon forming aggregates in a poor solvent or in the solid state. researchgate.netacs.orgpku.edu.cn This effect is typically attributed to the restriction of intramolecular motion (RIM), which blocks non-radiative decay pathways and promotes fluorescence. researchgate.netacs.org
The thienyl-benzoate structure has been successfully integrated into larger molecular frameworks to create novel AIE-active materials, or "AIEgens". mdpi.comresearchgate.net A notable example involves incorporating ethyl benzoate substituents into diarylethene systems. mdpi.comresearchgate.net In a pure solvent like THF, these compounds show negligible fluorescence. However, upon the addition of a poor solvent like water, the molecules aggregate, leading to a dramatic increase in fluorescence intensity. mdpi.com This "turn-on" fluorescence makes AIEgens highly valuable for applications in sensors, bio-imaging, and light-emitting devices. mdpi.comrsc.org The study of tetraphenylthiophene (B167812) derivatives bearing trialkoxybenzoate groups also revealed strong AIE characteristics, with emission in the aggregated state being hundreds of times higher than in solution. rsc.org
| Solvent System | Fluorescence Behavior |
|---|---|
| Pure THF Solution | Almost no fluorescence |
| THF/Water Mixture (High water fraction) | Strong fluorescence emission (AIE effect) |
Sensor Technologies (Non-Biological Detection Focus)
The conductive polymers derived from this compound and its analogs hold potential for use in chemical sensor technologies. The principle behind these sensors is often chemiresistive: the polymer acts as a semiconductor whose conductivity is altered upon interaction with analyte molecules. The adsorption of even small quantities of a target chemical can change the polymer's electronic environment, leading to a measurable change in electrical resistance.
While much of the research into conducting polymer sensors focuses on biological detection, the same platforms can be adapted for non-biological targets such as industrial gases or volatile organic compounds (VOCs). The thienyl-benzoate polymer's response would be dictated by the specific chemical interactions between its functional groups (the sulfur atom, the aromatic rings, and the ester group) and the analyte. For example, materials incorporating thiophene moieties have been explored for applications in organic electronics, a field closely related to sensor development. evitachem.com The ability to tune the polymer's properties by modifying the benzoate substituent offers a pathway to creating sensors with improved sensitivity and selectivity for specific non-biological chemical species. rsc.org
Design and Application in Photochromic Systems
The integration of specific organic moieties into photochromic molecules is a key strategy for tuning their light-responsive properties. The "this compound" structure, or its close derivatives, can be incorporated into photochromic systems, such as diarylethenes, to modulate their performance in materials science applications. Diarylethenes are a prominent class of photochromic compounds known for their thermal stability, high fatigue resistance, and significant changes in absorption spectra upon photo-irradiation. nih.govnih.gov
Detailed Research Findings
Research into diarylethene derivatives has explored the impact of various substituents on their photochromic behavior. A notable example is the synthesis of diarylethene derivatives bearing ethyl benzoate groups, which are structurally very similar to methyl benzoate. nih.gov In a study, a phenanthrene-bridged dithienylethene system was functionalized with ethyl benzoate units. nih.govresearchgate.net This was achieved through a Suzuki coupling reaction between a boronic ester intermediate of the dithienylethene core and ethyl 4-bromobenzoate. nih.gov
The resulting diarylethene benzoate derivative demonstrated significant and reversible photochromic responses when stimulated with UV and visible light. researchgate.net In its open-ring form, the compound in a tetrahydrofuran (B95107) (THF) solution was colorless. Upon irradiation with UV light (254 nm), it underwent a cyclization reaction to form a colored closed-ring isomer. nih.gov This transformation was accompanied by a distinct color change, and the process could be reversed by exposing the closed-ring isomer to visible light. frontiersin.org
The photochromic performance of this ethyl benzoate-functionalized diarylethene was characterized by its absorption spectra in different states and its switching efficiency. The open-ring isomer exhibited an absorption maximum in the UV region, while the closed-ring isomer showed a new, strong absorption band in the visible spectrum. nih.gov The robustness of this photochromic activity was confirmed through multiple switching cycles, indicating good fatigue resistance. researchgate.net
The incorporation of the benzoate group not only influences the photochromic properties but can also introduce other functionalities. For instance, these derivatives have been investigated for their aggregation-induced emission (AIE) properties, where the molecule becomes highly fluorescent in an aggregated state or in the solid state. nih.govresearchgate.net This dual functionality of photochromism and AIE opens up possibilities for applications in optoelectronic devices and fluorescence probes. nih.govresearchgate.net
The following data tables summarize the photochromic properties of a representative diarylethene derivative functionalized with ethyl benzoate, which serves as a close model for a system containing this compound.
Table 1: Photochromic Properties of a Diarylethene-Ethyl Benzoate Derivative in THF
| Property | Value | Reference |
| Solvent | Tetrahydrofuran (THF) | nih.gov |
| Concentration | 2.0 × 10⁻⁵ M | nih.gov |
| Initial State (Open-Ring) | Colorless | researchgate.net |
| Irradiated State (Closed-Ring) | Colored (e.g., Pink/Blue) | researchgate.netfrontiersin.org |
| UV Irradiation Wavelength | 254 nm | nih.gov |
| Visible Light Irradiation | >402 nm | frontiersin.org |
| Fatigue Resistance | Good after multiple cycles | researchgate.net |
Table 2: Spectroscopic Data of a Diarylethene-Ethyl Benzoate Derivative
| Isomer Form | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Reference |
| Open-Ring Isomer | 260 nm | 6.58 × 10⁴ M⁻¹cm⁻¹ | frontiersin.org |
| Closed-Ring Isomer | Visible region (specific λmax not provided) | Not provided | nih.gov |
Table 3: Quantum Yields of a Diarylethene-Ethyl Benzoate Derivative in THF
| Process | Quantum Yield (Φ) | Reference |
| Cyclization (Open to Closed) | 0.13 | frontiersin.org |
| Cycloreversion (Closed to Open) | 0.0074 | frontiersin.org |
These findings underscore the potential of incorporating benzoate ester functionalities into diarylethene scaffolds to create advanced photochromic materials. The specific use of the methyl ester, as in this compound, is expected to yield similar photoresponsive behavior, making it a viable candidate for the design of novel photochromic systems for applications in optical data storage, molecular switches, and smart materials. nih.gov
Emerging Research Frontiers and Methodological Advancements
Development of Green and Sustainable Synthetic Methodologies
The synthesis of Methyl 4-(3-thienyl)benzoate is increasingly moving towards environmentally benign methods. Traditional syntheses often rely on multi-step processes that can be resource-intensive. Current research emphasizes the development of greener alternatives.
One prominent green approach is the use of nickel-catalyzed Suzuki-Miyaura coupling. This method can achieve a high yield of 99% under mild conditions, utilizing bis(1,5-cyclooctadiene)nickel(0), tricyclohexylphosphine, and potassium phosphate (B84403) in tetrahydrofuran (B95107) at room temperature over 12 hours. vulcanchem.com Another sustainable route involves the direct esterification of 4-(3-thienyl)benzoic acid with methanol, often catalyzed by an acid like H₂SO₄. vulcanchem.com While this method requires reflux conditions, it offers high yields, typically exceeding 85%. vulcanchem.com
Researchers are also exploring the use of water as a solvent, which is considered a green solvent due to its non-toxic and abundant nature. thieme-connect.com Furthermore, the use of recyclable organocatalysts is being investigated to minimize waste and environmental impact. thieme-connect.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, further contributes to the sustainability of producing this compound and its derivatives. thieme-connect.com
In-depth Spectroscopic Corroboration with Advanced Analytical Techniques
Advanced analytical techniques are crucial for the unambiguous characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide detailed structural information.
NMR Spectroscopy: ¹H NMR and ¹³C NMR are fundamental in confirming the structure of the compound. For instance, the ¹H NMR spectrum of a related compound, methyl benzoate (B1203000), shows characteristic signals for the aromatic protons and the methyl group protons. chemicalbook.com Similarly, for this compound, specific shifts in the NMR spectra would confirm the presence and connectivity of both the benzoate and thienyl rings. The chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org
Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization Mass Spectrometry (EI-MS) can provide a fingerprint of the molecule, showing the molecular ion peak (M+) and various fragment ions. wiley-vch.de For this compound (C₁₂H₁₀O₂S), the predicted monoisotopic mass is 218.04015 Da. uni.lu Advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for both separation and identification, with extensive spectral libraries available for comparison. caymanchem.comdiabloanalytical.com
The following table summarizes key spectroscopic data for compounds related to this compound:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| Methyl benzoate | 8.02-7.97 (m, 2H), 7.47 (d, 1H), 7.39-7.32 (m, 2H), 3.83 (s, 3H) rsc.org | 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 rsc.org | M+ at 136 |
| Methyl 4-methylbenzoate | 7.94 (d, 2H), 7.24 (d, 2H), 3.88 (s, 3H), 2.39 (s, 3H) rsc.org | 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5 rsc.org | M+ at 150 |
Exploration of Supramolecular Assemblies and Crystal Engineering
The arrangement of molecules in the solid state dictates the material's bulk properties. Crystal engineering of this compound focuses on controlling these arrangements to create materials with desired functionalities.
Crystallographic studies of related thienyl benzoate compounds reveal that the planarity of the molecule and the dihedral angle between the benzene (B151609) and thiophene (B33073) rings are critical factors. vulcanchem.com For a derivative of this compound, a planar configuration is observed with a dihedral angle of 12.7° between the two rings. vulcanchem.com This planarity can facilitate π-stacking interactions, which are crucial for building supramolecular assemblies. vulcanchem.com The crystal structure of a related compound, methyl 4-hydroxybenzoate, shows extensive intermolecular hydrogen bonding, leading to a three-dimensional framework. plos.org Similar interactions could be engineered in derivatives of this compound to control their packing and properties.
Integration with Nanotechnology for Advanced Material Fabrication
The unique electronic and structural properties of this compound make it a candidate for integration into nanomaterials. While direct applications in nanotechnology are still emerging, related compounds have shown potential. For instance, derivatives could be used in the development of new materials with specific optical or electronic properties. evitachem.com The incorporation of such molecules into nanoparticles could lead to advanced materials for various applications, including sensors and electronic devices. ambeed.com The study of iron oxide nanoparticles in other contexts suggests a potential avenue for creating novel nanocomposites with thienyl benzoate derivatives. ambeed.com
Computational Methods for Predicting Novel Material Properties and Performance
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in predicting the properties and performance of new materials before their synthesis. researchgate.net These methods can calculate various molecular properties, including optimized geometry, electronic structure, and spectroscopic characteristics. plos.org
For molecules like this compound, DFT calculations can predict:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the electronic properties and reactivity of the molecule. dergipark.org.trresearchgate.net
Molecular Electrostatic Potential (MEP): This helps in identifying the electron-rich and electron-deficient regions of the molecule, which is important for predicting intermolecular interactions. researchgate.net
Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies (FT-IR and Raman), which can then be compared with experimental data for structural validation. plos.orgresearchgate.net
The following table showcases predicted properties for related compounds using computational methods:
| Property | Method | Predicted Value |
| XlogP | Predicted | 3.1 uni.lu |
| Monoisotopic Mass | Predicted | 218.04015 Da uni.lu |
| Collision Cross Section ([M+H]⁺) | CCSbase | 146.9 Ų uni.lu |
These computational tools accelerate the discovery and design of new materials by providing insights into their potential properties and behavior, guiding experimental efforts in a more targeted and efficient manner. researchgate.netcore.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
